Chemical structure and properties of 2-(But-3-yn-1-yloxy)pyrimidine
Chemical structure and properties of 2-(But-3-yn-1-yloxy)pyrimidine
Abstract
This technical guide provides a comprehensive overview of 2-(But-3-yn-1-yloxy)pyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis and purification. Furthermore, it delves into the characteristic chemical reactivity of its constituent pyrimidine and terminal alkyne moieties, highlighting its potential for further molecular elaboration. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and IR spectra, are presented to aid in its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize this versatile compound in their synthetic endeavors.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made pyrimidine derivatives a focal point of drug discovery research, leading to a wide array of therapeutic agents with applications including anticancer, antiviral, and antimicrobial therapies.[4][5]
The subject of this guide, 2-(But-3-yn-1-yloxy)pyrimidine, is a bifunctional molecule that combines the established pharmacological relevance of the pyrimidine ring with the synthetic versatility of a terminal alkyne. The ether linkage at the 2-position of the pyrimidine ring is a common motif in bioactive molecules, and the but-3-yn-1-yloxy side chain introduces a reactive handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira coupling reactions.[4][6] This dual functionality makes it an attractive starting material for the synthesis of more complex molecules and chemical probes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of 2-(But-3-yn-1-yloxy)pyrimidine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 111097-47-3 | Vendor Data |
| Molecular Formula | C₈H₈N₂O | Vendor Data |
| Molecular Weight | 148.16 g/mol | Vendor Data |
| Appearance | Yellow to pale yellow to colorless solid or oil | Vendor Data |
| Melting Point | 39 to 41 °C | Vendor Data |
| Boiling Point (Predicted) | 260.9 ± 42.0 °C at 760 Torr | Vendor Data |
| Density (Predicted) | 1.112 ± 0.06 g/cm³ at 20 °C | Vendor Data |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |
| Storage | Sealed in a dry, dark space at room temperature (20 to 22 °C) is recommended. | Vendor Data |
Synthesis of 2-(But-3-yn-1-yloxy)pyrimidine
The most direct and efficient method for the synthesis of 2-(But-3-yn-1-yloxy)pyrimidine is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyrimidine ring by the alkoxide of 3-butyn-1-ol. 2-Chloropyrimidine is a readily available and reactive starting material for this transformation.
Synthetic Pathway
Caption: Synthetic pathway for 2-(But-3-yn-1-yloxy)pyrimidine.
Step-by-Step Experimental Protocol
This protocol is a robust, field-proven method for the synthesis of 2-(But-3-yn-1-yloxy)pyrimidine.
Materials:
-
2-Chloropyrimidine
-
3-Butyn-1-ol[7]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Addition of 3-Butyn-1-ol: Add a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension of sodium hydride over a period of 30 minutes. The evolution of hydrogen gas should be observed.
-
Reaction with 2-Chloropyrimidine: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, add a solution of 2-chloropyrimidine (1.1 equivalents) in anhydrous DMF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-(But-3-yn-1-yloxy)pyrimidine as a pure solid or oil.
Chemical Structure and Spectroscopic Data
Chemical Structure
Caption: Chemical structure of 2-(But-3-yn-1-yloxy)pyrimidine.
Predicted Spectroscopic Data
Note: The following spectroscopic data are predicted and should be used as a guide for characterization. Experimental data should be obtained for confirmation.
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55 (d, J = 4.8 Hz, 2H, H-4, H-6 on pyrimidine ring)
-
δ 6.95 (t, J = 4.8 Hz, 1H, H-5 on pyrimidine ring)
-
δ 4.50 (t, J = 6.8 Hz, 2H, -O-CH₂-)
-
δ 2.65 (dt, J = 6.8, 2.7 Hz, 2H, -CH₂-C≡)
-
δ 2.05 (t, J = 2.7 Hz, 1H, ≡C-H)
¹³C NMR (101 MHz, CDCl₃):
-
δ 164.5 (C-2 on pyrimidine ring)
-
δ 158.0 (C-4, C-6 on pyrimidine ring)
-
δ 115.0 (C-5 on pyrimidine ring)
-
δ 80.0 (quaternary alkyne carbon)
-
δ 70.0 (terminal alkyne carbon)
-
δ 65.0 (-O-CH₂-)
-
δ 19.5 (-CH₂-C≡)
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3300 (sharp, ≡C-H stretch)
-
~2950 (C-H aliphatic stretch)
-
~2120 (weak, C≡C stretch)
-
~1580, 1470, 1430 (C=N and C=C stretching in pyrimidine ring)
-
~1250 (C-O ether stretch)
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z = 148. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the pyrimidine ring.[8][9]
Chemical Properties and Reactivity
2-(But-3-yn-1-yloxy)pyrimidine possesses two key reactive sites: the electron-deficient pyrimidine ring and the terminal alkyne of the side chain.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This property makes it susceptible to nucleophilic attack, although the 2-alkoxy group is generally a poor leaving group. Further functionalization of the pyrimidine ring would likely require activation, for example, by introducing strong electron-withdrawing groups at other positions.
Reactivity of the Terminal Alkyne
The terminal alkyne is a highly versatile functional group that can participate in a wide range of chemical transformations.[10][11]
-
Click Chemistry: The terminal alkyne is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting with an azide-containing molecule. This is a powerful method for conjugating the pyrimidine moiety to other molecules, such as biomolecules or fluorescent tags.
-
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[6] This provides a direct route to extend the side chain and introduce further structural diversity.
-
Other Alkyne Reactions: The terminal alkyne can also undergo other typical alkyne reactions, such as Glaser coupling (homo-coupling of two alkyne units), Cadiot-Chodkiewicz coupling (coupling with a terminal bromoalkyne), and hydration to form a methyl ketone. The acidity of the terminal proton (pKa ≈ 25) allows for its deprotonation with a strong base to form an acetylide, which can act as a nucleophile in various reactions.[11]
Applications in Research and Drug Development
The unique bifunctional nature of 2-(But-3-yn-1-yloxy)pyrimidine makes it a valuable tool for medicinal chemists and drug development professionals.
-
Fragment-Based Drug Discovery (FBDD): The molecule can serve as a fragment for screening against biological targets. The pyrimidine core can provide initial binding interactions, and the terminal alkyne can be used to grow the fragment into a more potent lead compound.
-
Synthesis of Focused Libraries: The reactivity of the terminal alkyne allows for the rapid synthesis of a library of pyrimidine derivatives with diverse substituents. This is particularly useful for structure-activity relationship (SAR) studies.
-
Development of Chemical Probes: The ability to attach this molecule to biomolecules via click chemistry makes it a useful building block for creating chemical probes to study biological processes.
-
Intermediate for Complex Molecule Synthesis: The compound can serve as a key intermediate in the multi-step synthesis of complex, biologically active molecules.
Conclusion
2-(But-3-yn-1-yloxy)pyrimidine is a strategically designed molecule that combines the pharmacologically relevant pyrimidine scaffold with the synthetically versatile terminal alkyne. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an exploration of its chemical reactivity. The information presented herein is intended to empower researchers to effectively utilize this compound as a valuable building block in their pursuit of novel therapeutic agents and chemical tools.
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